molecular formula C10H19NO4 · HCl B1579047 H-Glu(OtBu)-OMe · HCl

H-Glu(OtBu)-OMe · HCl

Cat. No.: B1579047
M. Wt: 253.73
Attention: For research use only. Not for human or veterinary use.
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Description

H-Glu(OtBu)-OMe · HCl (CAS 6234-01-1) is a protected derivative of L-glutamic acid, featuring a tert-butyl (OtBu) ester at the γ-carboxyl group and a methyl (OMe) ester at the α-carboxyl group. Its molecular formula is C₁₀H₂₀ClNO₄, with a molecular weight of 253.72 g/mol . This compound is widely used in peptide synthesis as a building block to prevent unwanted side reactions during coupling steps . Key properties include:

  • Solubility: 125 mg/mL in DMSO (492.67 mM), requiring sonication for dissolution .
  • Stability: Storage at -80°C ensures a 6-month shelf life; short-term storage at -20°C is feasible .

Properties

Molecular Formula

C10H19NO4 · HCl

Molecular Weight

253.73

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares H-Glu(OtBu)-OMe · HCl with structurally related glutamic acid derivatives, focusing on ester protections, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Groups Solubility (DMSO) Purity Price (USD) Key Applications References
This compound C₁₀H₂₀ClNO₄ 253.72 γ-OtBu, α-OMe 125 mg/mL >98% $10/253.8 g Peptide synthesis
H-Glu(OtBu)-OBzl · HCl C₁₉H₂₁NO₄·HCl 363.5 γ-OtBu, α-OBzl Not reported >95% $48/5 g Solid-phase synthesis
H-Glu(OtBu)-OtBu · HCl C₁₃H₂₆ClNO₄ 295.8 γ-OtBu, α-OtBu Not reported >95% $105/25 g Polymerization initiator
H-Glu(OMe)-OMe · HCl C₇H₁₃NO₄·HCl 211.5 γ-OMe, α-OMe Not reported >98% $60/25 g Model studies in epimerization
H-D-Glu(OBzl)-OtBu · HCl C₁₆H₂₄ClNO₄ 329.82 γ-OtBu, α-OBzl Not reported >98% Custom quote Chiral peptide synthesis

Key Differentiators

Ester Group Flexibility
  • This compound balances steric protection (tert-butyl) with moderate reactivity (methyl), making it ideal for stepwise peptide elongation .
  • H-Glu(OtBu)-OBzl · HCl (benzyl ester) offers enhanced stability but requires harsher conditions (e.g., hydrogenolysis) for deprotection, limiting its use in sensitive reactions .
  • H-Glu(OtBu)-OtBu · HCl (dual tert-butyl esters) is preferred in polymerization reactions due to prolonged stability under basic conditions .
Solubility and Handling
  • This compound’s high DMSO solubility simplifies handling in automated synthesis, whereas H-Glu(OtBu)-OtBu · HCl and H-Glu(OBzl)-OtBu · HCl may require alternative solvents (e.g., THF) .
Cost and Availability
  • This compound is cost-effective ($10/253.8 g), while benzyl-protected derivatives (e.g., H-Glu(OBzl)-OtBu · HCl) are 5–10× more expensive due to specialized synthesis and purification .

Research Findings

Pharmacokinetic Properties
  • This compound exhibits a consensus LogP of 0.87 , indicating moderate lipophilicity, whereas benzyl-protected analogues (e.g., H-Glu(OBzl)-OtBu · HCl) have higher LogP values (~2.0), impacting bioavailability .

Preparation Methods

Esterification of Glutamic Acid Derivatives

The primary synthetic approach involves selective esterification of glutamic acid derivatives to introduce the tert-butyl ester on the side-chain and methyl ester on the α-carboxyl group. A representative method includes:

  • Starting material: 5-methyl L-2-aminoglutarate hydrochloride.
  • Reagent: tert-Butyl acetate.
  • Catalyst/Acid: Perchloric acid (58% HClO4).
  • Conditions: Vigorous stirring at room temperature for 72 hours.
  • Work-up: Reaction mixture poured into cooled aqueous sodium carbonate solution, followed by extraction with diethyl ether.
  • Purification: Flash chromatography with dichloromethane-methanol (98:2) eluent.
  • Yield: Approximately 51% reported.

This method allows for the formation of diesters with tert-butyl and methyl protecting groups in a controlled manner, suitable for further synthetic applications.

Salt Formation and Hydrochloride Generation

To obtain the hydrochloride salt form (H-Glu(OtBu)-OMe · HCl), the free amine is treated with hydrogen chloride or an HCl source typically during or after esterification. This step stabilizes the compound as a crystalline salt, improving handling and solubility characteristics.

Alternative Routes Involving Copper Complexes and Fmoc Protection (Patent Insight)

A patented method describes a multistep synthesis involving:

  • Formation of copper complexes with Glu(OtBu) to facilitate selective reactions.
  • Subsequent removal of copper by chelation with Na2EDTA.
  • Reaction with Fmoc-OSu (fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester) to protect the amino group.
  • Acidification and crystallization to isolate the final protected glutamic acid derivative.

While this method targets Fmoc-Glu(OtBu) derivatives, it illustrates complex preparative strategies involving metal complexes and protecting group manipulations relevant to related compounds.

Preparation of Stock Solutions for Research Use

For research applications, this compound is often prepared as stock solutions in solvents such as DMSO. The preparation involves:

  • Dissolving accurately weighed amounts of the compound in DMSO.
  • Optional heating to 37°C and ultrasonic treatment to enhance solubility.
  • Storage at low temperatures (-20°C to -80°C) to maintain stability.
  • Dilution with co-solvents like PEG300, Tween 80, or corn oil for in vivo formulations.

A sample preparation table for stock solutions is as follows:

Amount of Compound (mg) Volume for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 3.9412 0.7882 0.3941
5 19.706 3.9412 1.9706
10 39.412 7.8824 3.9412

Analytical and Purification Considerations

  • Purity Assessment: Flash chromatography is commonly used to purify the esterified product, ensuring removal of unreacted starting materials and side-products.
  • Solubility: Solubility in DMSO is critical for stock solution preparation; heating and ultrasonication can aid dissolution.
  • Stability: Avoid repeated freeze-thaw cycles to prevent degradation; aliquoting is recommended.
  • Physical State: The hydrochloride salt typically appears as a fine white powder suitable for peptide synthesis.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Esterification with tert-Butyl acetate 5-methyl L-2-aminoglutarate hydrochloride Perchloric acid, room temp, 72 h ~51 Flash chromatography purification
Copper complex route (patent) Glu(OtBu) CuSO4, Na2EDTA, Fmoc-OSu, pH 8, 8 h Not specified Complex multistep, suitable for Fmoc derivatives
Stock solution preparation Purified this compound DMSO, PEG300, Tween 80, heating, ultrasonication N/A For research use, storage at -20°C/-80°C

Q & A

Q. How is this compound utilized in radiopharmaceutical precursor synthesis?

  • Answer : The compound serves as a precursor in sulfur-[18F]fluoride exchange reactions. For example, it undergoes acylation with 4-nitrophenyl chloroformate to form a reactive intermediate, which is subsequently labeled with [18F]fluoride for PET tracer development . Critical steps include anhydrous conditions and purification via silica gel chromatography .

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